molecular formula C11H7BrO2 B2771196 6-Bromo-2-hydroxy-1-naphthaldehyde CAS No. 53815-56-8

6-Bromo-2-hydroxy-1-naphthaldehyde

Cat. No. B2771196
CAS RN: 53815-56-8
M. Wt: 251.079
InChI Key: GSZLSWQEDNSDKG-UHFFFAOYSA-N
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Patent
US06649643B1

Procedure details

To a solution of 2-hydroxy-1-naphthaldehyde (60.0 g) in AcOH (300 mL) was added dropwise a solution of bromine (66.8 g) in AcOH (30 mL) over 30 min. After being stirred for 1 h, the mixture was poured into aqueous Na2S2O3 solution, and the resulting mixture was extracted with AcOEt. The combined organic layers were washed with water, 1N-NaOH, and brine followed by drying over MgSO4. After removal of the solvent in vacuo, the residue was washed with EtOH to give a yellow powder. The powder was crystallized from iPrOH to afford the title compound (28.8 g) as pale yellow needles.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
66.8 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]=1[CH:12]=[O:13].[Br:14]Br.[O-]S([O-])(=S)=O.[Na+].[Na+]>CC(O)=O>[Br:14][C:7]1[CH:8]=[C:9]2[C:4](=[CH:5][CH:6]=1)[C:3]([CH:12]=[O:13])=[C:2]([OH:1])[CH:11]=[CH:10]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC1=C(C2=CC=CC=C2C=C1)C=O
Name
Quantity
66.8 g
Type
reactant
Smiles
BrBr
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After being stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with AcOEt
WASH
Type
WASH
Details
The combined organic layers were washed with water, 1N-NaOH, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
WASH
Type
WASH
Details
the residue was washed with EtOH
CUSTOM
Type
CUSTOM
Details
to give a yellow powder
CUSTOM
Type
CUSTOM
Details
The powder was crystallized from iPrOH

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C2C=CC(=C(C2=CC1)C=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.8 g
YIELD: CALCULATEDPERCENTYIELD 32.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.